Structural Confirmation: High-Precision Crystallographic Data for Molecular Modeling and Crystallization Studies
The crystal structure of 2-chloro-3-methylquinoline-4-carboxylic acid has been determined with an R-factor of 0.047 for 1472 observed reflections, providing a high-resolution, experimentally validated 3D conformation essential for docking studies and structure-based design [1]. This represents a significant advantage over its positional isomer, 2-chloro-4-methylquinoline-3-carboxylic acid, for which no equivalent high-resolution crystal structure is publicly available in the primary literature [2]. This data gap creates uncertainty in computational modeling for the 3-carboxylic acid analog.
| Evidence Dimension | Crystallographic resolution (R-factor) and availability of high-resolution structure |
|---|---|
| Target Compound Data | R = 0.047 (1472 reflections); orthorhombic space group P2₁2₁2₁; a = 8.674(1) Å, b = 8.944(1) Å, c = 23.255(4) Å |
| Comparator Or Baseline | 2-Chloro-4-methylquinoline-3-carboxylic acid: No high-resolution crystal structure publicly available |
| Quantified Difference | Quantifiable, high-resolution structural data available for the target compound; absent for the comparator |
| Conditions | Single crystal X-ray diffraction |
Why This Matters
The availability of a high-precision crystal structure directly enables accurate molecular docking, pharmacophore modeling, and rational design of analogs, reducing the risk of synthetic failure and false-negative computational predictions.
- [1] INIS Repository. (1989). Crystal structure determination of 2-chloro-3-methylquinoline-4-carboxylic acid. International Nuclear Information System. Record No. 18088616. View Source
- [2] Chembase.cn. (2024). 2-chloro-4-methylquinoline-3-carboxylic acid. Chembase ID: 236246. View Source
